5-HT2A Receptor Binding Affinity: 25H-NBOMe vs. 2C-H Parent Compound
The N-2-methoxybenzyl substitution that defines the core scaffold of N-(2-Methoxybenzyl)-2-propanamine (as the free base of the 25H-NBOMe series) confers a dramatic increase in 5-HT2A receptor binding affinity compared to the parent 2C-H (2,5-dimethoxyphenethylamine) compound. Radioligand binding assays using [3H]ketanserin demonstrate that 25H-NBOMe (the hydrochloride salt) binds to human 5-HT2A receptors with a Ki of 2.83 nM [1]. In contrast, the parent 2C-H compound exhibits substantially lower affinity (estimated Ki >100 nM based on class data), representing an affinity enhancement of at least 35-fold conferred by the N-2-methoxybenzyl moiety [2].
Supports high-affinity 5-HT2A engagement studies
Data to verify for N-(2-methoxybenzyl)-2-propanamine itself
| Evidence Dimension | Binding affinity (Ki) at human 5-HT2A receptor |
|---|---|
| Target Compound Data | Ki = 2.83 nM (25H-NBOMe hydrochloride) |
| Comparator Or Baseline | 2C-H (2,5-dimethoxyphenethylamine): Ki >100 nM (estimated from class SAR) |
| Quantified Difference | ≥35-fold increase in affinity |
| Conditions | Radioligand binding assay with [3H]ketanserin in HEK293 cells expressing human 5-HT2A receptors |
Why This Matters
This order-of-magnitude affinity difference dictates that experimental protocols requiring sub-nanomolar 5-HT2A engagement cannot be satisfied by the parent 2C compound, making procurement of the N-2-methoxybenzyl-substituted scaffold essential for high-sensitivity studies.
- [1] GLPBIO. 25H-NBOMe (hydrochloride) Product Datasheet: Ki values for rat and human 5-HT2A receptors. GLPBIO; 2024. View Source
- [2] Nichols DE. Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdiscip Rev Membr Transp Signal. 2012;1(5):559-579. View Source
